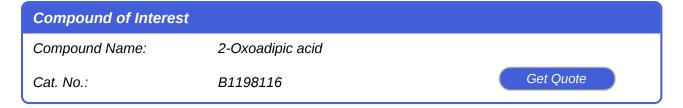


2-Oxoadipic Acid vs. α-Ketoadipic Acid: A Guide to Terminology and Analysis

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For researchers, scientists, and professionals in drug development, precise terminology is paramount. This guide provides a comprehensive comparison of the terms "**2-oxoadipic acid**" and "alpha-ketoadipic acid," clarifies their interchangeability, and presents relevant biochemical and analytical data.

Key Finding: "**2-Oxoadipic acid**" and "alpha-ketoadipic acid" (often abbreviated as α -KA) are synonymous terms for the same chemical compound.[1][2] The molecule is a key intermediate in the catabolism of the essential amino acids L-lysine and L-tryptophan.[1][2][3][4]

Biochemical and Chemical Identity

From a chemical standpoint, both names describe the same molecule. The designation "2-oxo" indicates the presence of a ketone functional group at the second carbon of the adipic acid backbone, a six-carbon dicarboxylic acid. The term "alpha-keto" signifies that the ketone group is on the alpha-carbon, the carbon atom adjacent to a carboxyl group, which in this case is the second carbon. Therefore, the nomenclature is functionally identical.



Feature	Description
IUPAC Name	2-oxohexanedioic acid
Synonyms	alpha-Ketoadipic acid, α-Ketoadipic acid, 2- Ketoadipic acid, Oxoadipic acid
Chemical Formula	C ₆ H ₈ O ₅
Molar Mass	160.12 g/mol
CAS Number	3184-35-8

Clinical Significance and Quantitative Analysis

Elevated levels of **2-oxoadipic acid** are a hallmark of the rare inborn error of metabolism known as alpha-ketoadipic aciduria.[3][5] This condition results from a deficiency in the 2-oxoadipate dehydrogenase complex, leading to the accumulation of **2-oxoadipic acid** and its precursor, alpha-aminoadipic acid, in the body.[5] The clinical presentation of alpha-ketoadipic aciduria can be variable, ranging from asymptomatic to developmental delay and neurological issues.[6]

The quantification of **2-oxoadipic acid** in urine is a key diagnostic marker for this disorder. The following table summarizes typical urinary concentrations in healthy individuals and those with alpha-ketoadipic aciduria.

Population	Urinary Concentration (mmol/mol creatinine)
Healthy Individuals	0 - 1.7[7]
Alpha-ketoadipic aciduria Patients	9 - 49[3]

Experimental Protocols for Quantification

The analysis of urinary organic acids, including **2-oxoadipic acid**, is most commonly performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).



Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used method for the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds like **2-oxoadipic acid**, a derivatization step is necessary to increase their volatility.

- 1. Sample Preparation (Urine):
- A specific volume of urine, often normalized to the creatinine concentration, is used for analysis.
- An internal standard is added to the urine sample to account for any loss during sample processing.
- The sample is acidified to a low pH.
- The organic acids are extracted from the acidified urine using an organic solvent, such as ethyl acetate. This step is typically repeated to ensure complete extraction.
- The organic solvent fractions are combined and evaporated to dryness under a stream of nitrogen.

2. Derivatization:

- The dried extract is first treated with a methoximation reagent (e.g., methoxyamine hydrochloride in pyridine) to protect the carbonyl groups.
- Following methoximation, a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide -BSTFA) is added to convert the carboxylic acid groups into their more volatile trimethylsilyl (TMS) esters.

3. GC-MS Analysis:

- Gas Chromatograph: The derivatized sample is injected into the GC.
 - Column: A non-polar or medium-polarity capillary column is typically used for separation.



- Carrier Gas: Helium is the most common carrier gas.
- Oven Temperature Program: A temperature gradient is employed to separate the various organic acids based on their boiling points.
- Mass Spectrometer:
 - Ionization: Electron Ionization (EI) is the standard mode.
 - Acquisition: The mass spectrometer can be operated in full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for targeted quantification, which offers higher sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS has become increasingly popular for the analysis of urinary organic acids due to its high sensitivity, specificity, and often simpler sample preparation protocols that may not require derivatization.

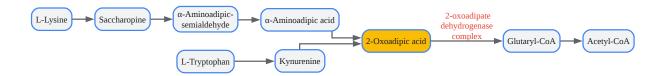
- 1. Sample Preparation (Urine):
- Urine samples are typically diluted with a solvent, often the initial mobile phase of the chromatography.
- An internal standard is added.
- The sample is then centrifuged and/or filtered to remove particulate matter before injection.
- 2. LC-MS/MS Analysis:
- Liquid Chromatograph:
 - Column: A C18 reversed-phase column is commonly used.
 - Mobile Phase: A gradient elution is typically employed with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent like methanol or acetonitrile.



- Tandem Mass Spectrometer:
 - Ionization: Electrospray ionization (ESI), usually in negative ion mode, is common for organic acids.
 - Acquisition: Multiple Reaction Monitoring (MRM) is used for targeted quantification. In MRM, a specific precursor ion for 2-oxoadipic acid is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection method minimizes interferences from the complex urine matrix.

Metabolic Pathway Visualization

2-Oxoadipic acid is a central intermediate in the degradation pathways of lysine and tryptophan. The following diagram illustrates its position in these metabolic routes.



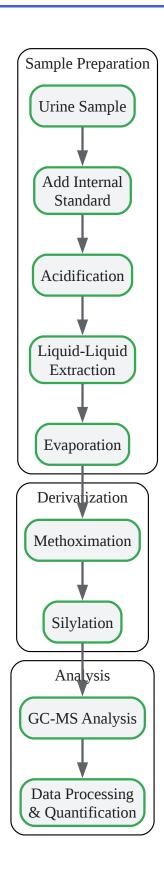
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Caption: Metabolic pathways of L-lysine and L-tryptophan degradation.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the analysis of urinary **2-oxoadipic acid** by GC-MS.





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Caption: Workflow for GC-MS analysis of urinary 2-oxoadipic acid.



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